Levamisole

Catalog No.
S532907
CAS No.
14769-73-4
M.F
C11H12N2S
M. Wt
204.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Levamisole

CAS Number

14769-73-4

Product Name

Levamisole

IUPAC Name

(6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole

Molecular Formula

C11H12N2S

Molecular Weight

204.29 g/mol

InChI

InChI=1S/C11H12N2S/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10/h1-5,10H,6-8H2/t10-/m1/s1

InChI Key

HLFSDGLLUJUHTE-SNVBAGLBSA-N

SMILES

Array

solubility

1.44e+00 g/L
Water 210 (mg/mL)
Methanol sol. (mg/mL)
Propylene glycol sol. (mg/mL)
Ethanol sl. sol. (mg/mL)

Synonyms

Decaris, Dekaris, Hydrochloride, Levamisole, L-Tetramisole, Levamisole, Levamisole Hydrochloride, Levotetramisole, Solaskil

Canonical SMILES

C1CSC2=NC(CN21)C3=CC=CC=C3

Isomeric SMILES

C1CSC2=N[C@H](CN21)C3=CC=CC=C3

The exact mass of the compound Levamisole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 210 mg/ml1.44e+00 g/lwater 210 (mg/ml)methanol sol. (mg/ml)propylene glycol sol. (mg/ml)ethanol sl. sol. (mg/ml). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles. It belongs to the ontological category of 6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Levamisole (CAS 14769-73-4) is the chirally pure levorotatory (S)-enantiomer of the imidazothiazole derivative tetramisole [1]. In biochemical and industrial procurement, it is primarily sourced as a highly specific, uncompetitive inhibitor of tissue-nonspecific alkaline phosphatase (TNAP) and as a selective nicotinic acetylcholine receptor (nAChR) agonist [1]. Unlike its widely available hydrochloride salt, the levamisole free base exhibits high solubility in organic solvents and lipids, making it a critical material for non-aqueous formulations and specialized synthesis workflows[2]. Its stereospecificity ensures high target binding affinity while eliminating the off-target effects associated with the dextrorotatory enantiomer [1].

Substituting levamisole with racemic tetramisole introduces dexamisole, an inactive enantiomer that halves the effective molar concentration for TNAP inhibition and introduces unwanted pharmacological noise [1]. Furthermore, substituting the free base (CAS 14769-73-4) with the more common levamisole hydrochloride (CAS 16595-80-5) drastically alters phase solubility; the HCl salt is highly water-soluble but incompatible with organic-phase synthesis and lipid-based formulations [2]. Finally, utilizing generic alkaline phosphatase inhibitors like L-phenylalanine fails in diagnostic assays, as they target placental and intestinal isozymes rather than the tissue-nonspecific variants specifically inhibited by levamisole [3].

Stereospecific Enzyme Inhibition (vs. Dexamisole and Tetramisole)

Levamisole is the stereospecifically active enantiomer for the inhibition of tissue-nonspecific alkaline phosphatase (TNAP), exhibiting a Ki of approximately 16 µM [1]. In contrast, the dextrorotatory enantiomer (dexamisole) demonstrates negligible inhibitory activity against TNAP [2]. Consequently, utilizing the racemic mixture (tetramisole) requires double the molar concentration to achieve equivalent inhibition and introduces off-target interference[2].

Evidence DimensionTNAP Inhibitory Activity
Target Compound DataLevamisole (L-isomer): Highly active (Ki ~ 16 µM)
Comparator Or BaselineDexamisole (D-isomer): Negligible activity; Tetramisole (Racemate): 50% effective molarity
Quantified Difference100% of the TNAP inhibitory activity resides in the L-enantiomer.
ConditionsBiochemical TNAP inhibition assays

Procuring the chirally pure L-enantiomer is mandatory to maximize specific enzyme inhibition and prevent off-target interference in sensitive biochemical assays.

Isozyme-Specific Phosphatase Blocking (vs. L-Phenylalanine)

In diagnostic assay development, blocking endogenous enzyme activity without neutralizing the reporter enzyme is critical. Levamisole acts as a potent, uncompetitive inhibitor of tissue-nonspecific alkaline phosphatase (TNAP, including liver/bone/kidney ALPs), while remaining inactive against placental (PLAP) and intestinal (IAP) alkaline phosphatases [1]. Conversely, L-phenylalanine strongly inhibits PLAP and IAP (30 times more sensitively than TNAP) but has minimal effect on TNAP[1].

Evidence DimensionAlkaline Phosphatase Isozyme Selectivity
Target Compound DataLevamisole: Selectively inhibits TNAP; inactive against PLAP/IAP
Comparator Or BaselineL-Phenylalanine: Selectively inhibits PLAP/IAP (30x more sensitive); inactive against TNAP
Quantified DifferenceOrthogonal isozyme inhibition profiles.
ConditionsELISA and Immunohistochemistry (IHC) background blocking

Levamisole is the exact required compound for blocking endogenous background TNAP in IHC assays that utilize PLAP-conjugated detection antibodies.

Phase Solubility and Formulation Compatibility (Free Base vs. Hydrochloride Salt)

The physicochemical properties of levamisole are heavily dependent on its form. The levamisole free base (CAS 14769-73-4) has a melting point of 60-61.5 °C and is soluble in organic solvents such as chloroform and methanol, but insoluble in water[1]. In stark contrast, levamisole hydrochloride (CAS 16595-80-5) melts at 227-229 °C and exhibits high aqueous solubility (up to 210 mg/mL) [1].

Evidence DimensionAqueous vs. Organic Solubility
Target Compound DataLevamisole Free Base: Insoluble in water, soluble in organic solvents (chloroform/methanol)
Comparator Or BaselineLevamisole HCl: Highly soluble in water (~210 mg/mL), insoluble in non-polar organics
Quantified DifferenceComplete inversion of phase solubility profile and a ~167 °C difference in melting point.
ConditionsStandard laboratory temperature and pressure (STP)

Buyers must specify the free base for lipid formulations, organic synthesis, or non-aqueous delivery systems where the HCl salt would precipitate or fail to dissolve.

Background Suppression in Immunohistochemistry (IHC) and ELISA

Directly leveraging its isozyme-specific inhibition profile, levamisole is incorporated into IHC and ELISA blocking buffers. It selectively neutralizes endogenous tissue-nonspecific alkaline phosphatase (TNAP) in samples (such as liver, bone, or kidney tissues) without compromising the activity of the placental alkaline phosphatase (PLAP) conjugated to the detection antibodies [1].

Non-Aqueous Formulation and Lipid-Based Drug Delivery

Due to its organic solubility and low melting point (60-61.5 °C), the levamisole free base is the required precursor for manufacturing lipid nanoparticles, transdermal patches, and non-aqueous veterinary formulations [2]. The hydrochloride salt cannot be substituted in these workflows due to its strict hydrophilicity and high melting point [2].

Chiral Ligand and Synthetic Precursor

As a stereopure imidazothiazole, levamisole free base serves as a well-defined chiral building block in advanced organic synthesis. Its defined (S)-configuration ensures predictable stereochemistry in downstream derivatives, which is impossible to achieve if the racemic tetramisole is used as the starting material [3].

Physical Description

Solid

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Exact Mass

204.07211956 Da

Monoisotopic Mass

204.07211956 Da

Heavy Atom Count

14

LogP

1.84
1.84 (LogP)
2.3

Appearance

Solid powder

Melting Point

227-227.5
264 - 265 °C

UNII

2880D3468G

Related CAS

16595-80-5 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 193 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (99.48%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For adjuvant treatment in combination with fluorouracil after surgical resection in patients with Dukes' stage C colon cancer. Also used to treat malignant melanoma and head/neck cancer.

Drug Classes

Breast Feeding; Lactation

Pharmacology

Levamisole is a synthetic imidazothiazole derivative that has been widely used in treatment of worm infestations in both humans and animals. As an anthelmintic, it probably works by targeting the nematode nicotinergic acetylcholine receptor. As an immunomodulator, it appears that Levamisole is an immunostimulant which has been shown to increase NK cells and activated T-cells in patients receiving this adjuvantly along with 5FU for Stage III colon cancer.
Levamisole is an anthelmintic drug. Co-administered with fluorouracil in the treatment of Dukes' stage C colon cancer, levamisole restores immune function through stimulating antibody formation, enhancing T-cell activity, and potentiating macrophage function. (NCI04)

MeSH Pharmacological Classification

Adjuvants, Immunologic

ATC Code

P - Antiparasitic products, insecticides and repellents
P02 - Anthelmintics
P02C - Antinematodal agents
P02CE - Imidazothiazole derivatives
P02CE01 - Levamisole

Mechanism of Action

The mechanism of action of levamisole as an antiparasitic agent appears to be tied to its agnositic activity towards the L-subtype nicotinic acetylcholine receptors in nematode muscles. This agonistic action reduces the capacity of the males to control their reproductive muscles and limits their ability to copulate. The mechanism of action of Levamisole as an anticancer drug in combination with fluorouracil is unknown. The effects of levamisole on the immune system are complex. The drug appears to restore depressed immune function rather than to stimulate response to above-normal levels. Levamisole can stimulate formation of antibodies to various antigens, enhance T-cell responses by stimulating T-cell activation and proliferation, potentiate monocyte and macrophage functions including phagocytosis and chemotaxis, and increase neutrophil mobility, adherence, and chemotaxis.

Pictograms

Irritant

Irritant

Other CAS

14769-73-4

Absorption Distribution and Excretion

Levamisole is rapidly absorbed (2 hours) from the gastrointestinal tract.

Metabolism Metabolites

Primarily hepatic (extensive) with both active and inactive metabolites.

Wikipedia

Levamisole

Biological Half Life

4.4-5.6 hours (biphasic)

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Stability Shelf Life

Bulk: Levamisole appears to be stable in the bulk form at 60°C for at least four weeks. Solution: At 100 mg/mL concentrations in water and pH 7 buffer, the compound is stable for at least 9 days when stored at ambient temperature under normal laboratory illumination.

Dates

Last modified: 08-15-2023
Grishchenko SV, Lavrukhina LA, Ketiladze ES, Krylov VF, Ershov FI: [Results of combined therapy using levamisole for patients with influenza complicated by pneumonia]. Vopr Virusol. 1984 Mar-Apr;29(2):175-9. [PMID:6203228]
Authors unspecified: Levamisole for corticosteroid-dependent nephrotic syndrome in childhood. British Association for Paediatric Nephrology. Lancet. 1991 Jun 29;337(8757):1555-7. [PMID:1675705]
Van Belle H: Alkaline phosphatase. I. Kinetics and inhibition by levamisole of purified isoenzymes from humans. Clin Chem. 1976 Jul;22(7):972-6. [PMID:6169]
Scheinfeld N, Rosenberg JD, Weinberg JM: Levamisole in dermatology : a review. Am J Clin Dermatol. 2004;5(2):97-104. doi: 10.2165/00128071-200405020-00004. [PMID:15109274]
Brunt TM, van den Berg J, Pennings E, Venhuis B: Adverse effects of levamisole in cocaine users: a review and risk assessment. Arch Toxicol. 2017 Jun;91(6):2303-2313. doi: 10.1007/s00204-017-1947-4. Epub 2017 Mar 17. [PMID:28314885]
Lee KC, Ladizinski B, Federman DG: Complications associated with use of levamisole-contaminated cocaine: an emerging public health challenge. Mayo Clin Proc. 2012 Jun;87(6):581-6. doi: 10.1016/j.mayocp.2012.03.010. [PMID:22677078]
FDA approval: Levamisole
Abbasov et al. Simplified immunosuppressive and neuroprotective agents based on gracilin A. Nature Chemistry, doi: 10.1038/s41557-019-0230-0, published online 22 March 2019

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